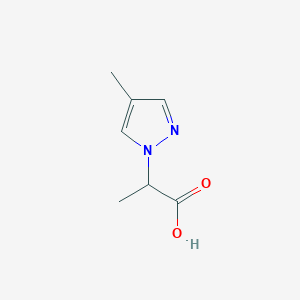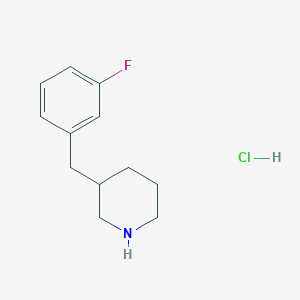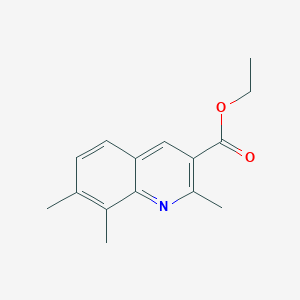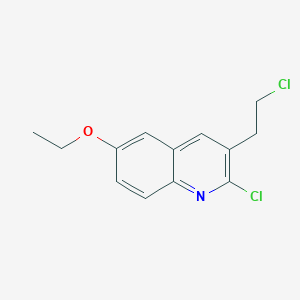
Z-SER-NH2
Vue d'ensemble
Description
(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dégradation photocatalytique des polluants organiques
Z-SER-NH2 : a été utilisé dans le développement d'hétérojonctions de type Z pour la dégradation photocatalytique des polluants organiques . Ces hétérojonctions améliorent le transfert et l'efficacité de séparation des porteurs photogénérés, conduisant à des taux de dégradation améliorés de divers polluants. Cette application est cruciale pour la remédiation environnementale, en particulier dans le traitement des eaux usées.
Élimination photocatalytique des oxydes d'azote (NO)
Le composé joue un rôle dans l'élimination photocatalytique du NO de l'air, ce qui est une préoccupation environnementale importante en raison de sa contribution aux pluies acides, à l'ozone et au smog photochimique . Le développement de photocatalyseurs hétérojonctions de type Z directs utilisant This compound peut éliminer efficacement le NO et inhiber la formation de NO2 intermédiaire toxique dans différentes conditions d'humidité.
Synthèse des amides
This compound : est impliqué dans la synthèse des amides, qui sont des structures fondamentales dans de nombreux produits naturels et composés biologiquement actifs . La synthèse monotope des amides à partir d'amines N-protégées utilisant des intermédiaires comme This compound est une approche prometteuse pour l'amidation facile, qui est une réaction clé dans la fabrication pharmaceutique.
Agent anticoronaviral
Ce composé a été identifié comme ayant un rôle d'agent anticoronaviral . Sa structure lui permet potentiellement d'inhiber l'activité des coronavirus, ce qui est un domaine d'intérêt important étant donné l'impact mondial des pandémies virales.
Déprotection des amines et des phénols
En chimie synthétique, This compound est utilisé pour la déprotection des amines et des phénols protégés par le benzyloxycarbonyle (Cbz) . Ce processus est essentiel pour la préparation des amines et des phénols sous leur forme libre, qui sont nécessaires pour des réactions chimiques et un développement de produits supplémentaires.
Mécanisme D'action
Target of Action
Z-SER-NH2, also known as benzyl N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate or (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate, is a compound that primarily targets primary amines . Primary amines are common functional groups present in virtually all proteins and peptides, as well as a host of other macromolecules . They exist at the N-terminus of each polypeptide chain (α-amino group) and in the side-chain of lysine amino acid residues (ε-amino group) .
Mode of Action
The compound interacts with its targets through a process known as NHS ester bioconjugation , which involves the creation of a stable amide bond between the two target molecules .
Biochemical Pathways
It’s known that amino acids play a crucial role in various physiological processes, including the regulation of gene expression, cell survival, growth, differentiation, and death . In addition, the compound may be involved in the JNK pathway, which plays a major role in apoptosis in many cell death paradigms .
Pharmacokinetics
It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .
Result of Action
It’s known that amino acids and their transporters play a crucial role in cell proliferation and development .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound has been used in a Z-scheme photocatalytic system for NO pollution, demonstrating that light can influence its action . Furthermore, the pH of the environment can impact the compound’s interaction with its targets, as the reactivity of primary amines decreases as the level of protonation increases .
Analyse Biochimique
Biochemical Properties
(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .
Cellular Effects
The effects of (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate can change over time. Its stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can influence the overall metabolic balance within cells, affecting processes such as energy production and biosynthesis .
Transport and Distribution
The transport and distribution of (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its overall activity and function .
Subcellular Localization
(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate is localized to specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper function and activity within the cell .
Propriétés
IUPAC Name |
benzyl N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c12-10(15)9(6-14)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H2,12,15)(H,13,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEWHDOZPGSSLG-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561262 | |
| Record name | Benzyl [(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70897-15-3 | |
| Record name | Benzyl [(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















